N-Tetracosanoyl-D-sphingosine 1-benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

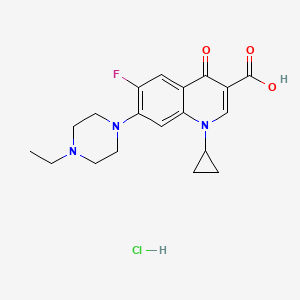

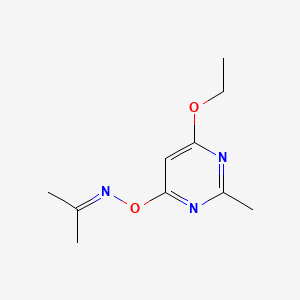

N-Tetracosanoyl-D-sphingosine 1-benzoate, also known as N-Lignoceroyl-D-sphingosine 1-benzoate, is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . The empirical formula of this compound is C49H91NO4 . It has a molecular weight of 758.25 .

Molecular Structure Analysis

The SMILES string of this compound isCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC@Hc1ccccc1)C@@H\C=C\CCCCCCCCCCCCC . The InChI is 1S/C49H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-39-43-48(52)50-46(44-54-49(53)45-40-36-35-37-41-45)47(51)42-38-33-31-29-27-25-16-14-12-10-8-6-4-2/h35-38,40-42,46-47,51H,3-34,39,43-44H2,1-2H3,(H,50,52)/b42-38+/t46-,47+/m1/s1 . Physical and Chemical Properties Analysis

This compound is a solid compound . It contains functional groups such as amide, ester, and hydroxyl . It is stored at ambient temperature .科学的研究の応用

Sphingosine 1-Phosphate Signaling in Cellular Functions

Sphingosine 1-phosphate (S1P) plays a critical role in various cellular processes including mitogenesis, differentiation, migration, and apoptosis. It functions both extracellularly, through G-protein-coupled receptors (EDG family), and intracellularly, affecting calcium mobilization and activation of non-receptor tyrosine kinases. The dual action of S1P highlights its unique position in cellular signaling and suggests potential research applications in understanding and manipulating these pathways (Pyne & Pyne, 2000).

Therapeutic Targets and Cancer

Sphingosine kinase 1 (SphK1), a key enzyme in S1P metabolism, is linked to cancer progression. Its upregulation is associated with poor prognosis in various cancers, highlighting its potential as a therapeutic target. Inhibiting SphK1 could lead to advancements in cancer treatment, underscoring the importance of research in this area (Geffken & Spiegel, 2017).

Neuroprotection and Neurological Injuries

The role of S1P signaling in neuroprotection and the pathophysiology of acute neurological injuries is another area of significant research interest. S1P signaling may offer neuroprotective targets to mitigate the effects of brain and spinal cord injuries, suggesting a potential for therapeutic interventions in acute neurological conditions (Singh & Hall, 2008).

Sphingosine Kinase Inhibitors in Therapeutics

The development of SphK inhibitors is a promising area of research with implications for treating malignant, autoimmune, inflammatory, and other diseases. This research underlines the therapeutic potential of modulating S1P signaling pathways (Kumar & Saba, 2009).

S1P in Vascular Biology and Atherosclerosis

S1P signaling's influence on vascular biology, including its roles in endothelial cell migration, proliferation, and the integrity of the vascular barrier, indicates its potential involvement in the development of atherosclerosis. Understanding these mechanisms could lead to novel treatments for cardiovascular diseases (Tamama & Okajima, 2002).

Safety and Hazards

特性

IUPAC Name |

[(E,2R,3S)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-39-43-48(52)50-46(44-54-49(53)45-40-36-35-37-41-45)47(51)42-38-33-31-29-27-25-16-14-12-10-8-6-4-2/h35-38,40-42,46-47,51H,3-34,39,43-44H2,1-2H3,(H,50,52)/b42-38+/t46-,47+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXMIJNTDRLPDS-ODNBOWEJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@H](COC(=O)C1=CC=CC=C1)[C@H](/C=C/CCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H87NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745569 |

Source

|

| Record name | (2R,3S,4E)-3-Hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

754.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123446-98-0 |

Source

|

| Record name | (2R,3S,4E)-3-Hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Ethoxycarbonyl-4-[3-[3-ethoxycarbonyl-5-oxo-1-(2-sodiosulfobenzyl)-2-pyrazolin-4-ylidene]-1-propenyl]-5-hydroxy-1H-pyrazol-1-ylmethyl]benzenesulfonic acid sodium salt](/img/structure/B571192.png)

![Bicyclo[4.1.0]hepta-1,3,5-triene-7-ylideneketene](/img/structure/B571202.png)